![molecular formula C19H14ClN3O B2465407 3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide CAS No. 306979-37-3](/img/structure/B2465407.png)
3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide
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Overview
Description
“3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide” is a chemical compound with the molecular formula C19H14ClN3O . It has an average mass of 335.787 Da and a monoisotopic mass of 335.082550 Da .
Physical And Chemical Properties Analysis
According to the ChemicalBook , you can find information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information for “3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide”.Scientific Research Applications
- 4(3H)-quinazolinone exhibits antitumor potential. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. Mechanistic studies reveal interactions with key cellular pathways involved in cancer progression .
- The compound demonstrates antimicrobial activity against bacteria and fungi. Investigations have focused on its efficacy in combating infections, including multidrug-resistant strains. The unique structural features of 4(3H)-quinazolinone contribute to its bioactivity .
- Studies suggest that 4(3H)-quinazolinone possesses anticonvulsant properties. Researchers have evaluated its impact on seizure models, aiming to develop novel antiepileptic drugs. The compound’s mode of action involves modulation of neuronal excitability .
- In the context of bladder cancer (non-muscle-invasive), immunotherapy plays a crucial role4(3H)-quinazolinone has been investigated as an immune response enhancer, potentially improving patient outcomes .
- The compound acts as an allosteric inhibitor of MAP kinase phosphatase 5 (MKP5). MKP5 plays a role in cellular signaling pathways, and inhibiting it may have implications for diseases involving dysregulated MAP kinases .
- Through condensation reactions, 4(3H)-quinazolinone can form bis-quinazolines. These compounds link the 5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one fragment to quinazoline or benzo[h]quinazoline systems via a CH2S bridge. These bis-quinazolines exhibit diverse pharmacological properties .
Antitumor Activity
Antimicrobial Properties
Anticonvulsant Effects
Immunotherapy Enhancer
MAP Kinase Phosphatase Inhibition
Bis-Quinazolines Synthesis
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withMitogen-activated protein kinase (MAPK) phosphatase 5 (MKP5) . MKP5 is responsible for regulating the activity of the stress-responsive MAPKs .
Mode of Action
It’s known that similar compounds can act asallosteric inhibitors . Allosteric inhibitors work by binding to a site other than the active site on the target protein, which changes the protein’s conformation and affects its activity .
Biochemical Pathways
Given its potential interaction with mkp5, it may influence theMAPK signaling pathway . This pathway plays a crucial role in various cellular processes, including growth, differentiation, and stress responses .
Result of Action
Compounds with similar structures have been suggested to prevent the spread of seizure discharge throughout neuronal tissues and to raise seizure threshold .
properties
IUPAC Name |
3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-15-6-3-5-13(10-15)18(24)23-19-21-11-14-9-8-12-4-1-2-7-16(12)17(14)22-19/h1-7,10-11H,8-9H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOGAFSFMTWERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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